1-Methylpiperidine-3-carbonitrile
Overview
Description
1-Methylpiperidine-3-carbonitrile is an organic compound with the molecular formula C7H12N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group (-CN) attached to the third carbon of the piperidine ring. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
1-Methylpiperidine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with cyanogen bromide (BrCN) under controlled conditions. The reaction typically proceeds as follows:
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Synthetic Route
Starting Materials: 1-Methylpiperidine and cyanogen bromide.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Procedure: 1-Methylpiperidine is dissolved in dichloromethane, and cyanogen bromide is added dropwise while maintaining the temperature below 0°C. The reaction mixture is then stirred for several hours, and the product is isolated through standard purification techniques such as distillation or recrystallization.
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Industrial Production
- Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
1-Methylpiperidine-3-carbonitrile undergoes various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation of the nitrile group can lead to the formation of carboxylic acids or amides.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Conditions: Reactions are performed under anhydrous conditions to prevent hydrolysis.
Products: Reduction of the nitrile group yields primary amines.
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Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Reactions are carried out in polar solvents like ethanol or methanol.
Products: Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Methylpiperidine-3-carbonitrile has several applications in scientific research:
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Medicinal Chemistry
- It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders and diabetes.
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Biological Research
- The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
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Industrial Applications
- It serves as a building block in the production of agrochemicals, dyes, and specialty chemicals, highlighting its versatility in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. For example, as a DPP-4 inhibitor, it helps regulate blood glucose levels by inhibiting the enzyme dipeptidyl peptidase-4, which is involved in the degradation of incretin hormones.
Comparison with Similar Compounds
1-Methylpiperidine-3-carbonitrile can be compared to other piperidine derivatives and nitrile-containing compounds:
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Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidine-3-carbonitrile: Similar to this compound but lacks the methyl group at the first carbon.
1-Methylpiperidine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
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Uniqueness
- The presence of both a nitrile group and a methyl group in this compound imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-methylpiperidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOKDJPITDWCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596692 | |
Record name | 1-Methylpiperidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4606-63-7 | |
Record name | 1-Methylpiperidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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